1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine
Description
Properties
IUPAC Name |
1-[(5-cyclopropylpyridin-2-yl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3/c1-2-11(1)12-3-4-13(15-9-12)10-16-7-5-14-6-8-16/h3-4,9,11,14H,1-2,5-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQHSVOCWHRXAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=C(C=C2)CN3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20744459 | |
| Record name | 1-[(5-Cyclopropylpyridin-2-yl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20744459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211592-05-0 | |
| Record name | 1-[(5-Cyclopropylpyridin-2-yl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20744459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reductive Amination Strategy
A common approach involves reductive amination between 5-cyclopropylpyridine-2-carbaldehyde and piperazine. This method employs sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane (DCM) to facilitate imine formation and subsequent reduction.
Reaction Conditions:
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Aldehyde: 5-Cyclopropylpyridine-2-carbaldehyde (1 equiv)
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Amine: Piperazine (1.2 equiv)
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Reducing Agent: NaBH(OAc)₃ (1.5 equiv)
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Solvent: DCM, 0°C to room temperature (RT), 12 h
The reaction proceeds via initial Schiff base formation, followed by borohydride reduction to yield the secondary amine. Chromatographic purification (silica gel, ethyl acetate/hexanes) isolates the product.
Nucleophilic Substitution Approach
An alternative route utilizes 2-(bromomethyl)-5-cyclopropylpyridine and piperazine in a nucleophilic aromatic substitution.
Reaction Conditions:
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Electrophile: 2-(Bromomethyl)-5-cyclopropylpyridine (1 equiv)
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Nucleophile: Piperazine (2 equiv)
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Base: Potassium carbonate (K₂CO₃, 3 equiv)
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Solvent: Acetonitrile (MeCN), reflux, 24 h
The bromomethyl pyridine derivative is synthesized via radical bromination of 5-cyclopropyl-2-methylpyridine using N-bromosuccinimide (NBS) and azo initiators.
Cross-Coupling Methods
Palladium-catalyzed cross-coupling between 5-cyclopropyl-2-pyridinylzinc chloride and 1-(chloromethyl)piperazine offers a modular pathway.
Reaction Conditions:
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Organozinc Reagent: 5-Cyclopropyl-2-pyridinylzinc chloride (1.5 equiv)
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Electrophile: 1-(Chloromethyl)piperazine (1 equiv)
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Catalyst: Pd(PPh₃)₄ (5 mol%)
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Solvent: Tetrahydrofuran (THF), 60°C, 6 h
This method requires anhydrous conditions and inert atmosphere to prevent reagent decomposition.
Flow Chemistry Applications
The Royal Society of Chemistry highlights flow synthesis as a scalable method for piperazine derivatives. A two-step continuous process involves:
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Step 1: Amination of 2-chloro-5-cyclopropylpyridine with piperazine in a packed-bed reactor (PS-TBD resin, 80°C).
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Step 2: Quenching and purification via mixed-bed ion-exchange resins (QP-SA).
Key Advantages:
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 2.1 Hz, 1H, pyridine-H), 7.75 (dd, J = 8.2, 2.1 Hz, 1H, pyridine-H), 7.25 (d, J = 8.2 Hz, 1H, pyridine-H), 3.65 (s, 2H, CH₂), 2.85–2.70 (m, 8H, piperazine-H), 2.10–2.00 (m, 1H, cyclopropyl-H), 1.05–0.95 (m, 4H, cyclopropyl-CH₂).
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LC-MS (ESI⁺): m/z 248.2 [M+H]⁺ (calculated for C₁₃H₁₇N₃: 247.14).
Chemical Reactions Analysis
1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically converts the piperazine ring into a more oxidized form, potentially leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce any functional groups present on the pyridine ring or the piperazine ring.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the piperazine ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: This compound can be used in biological studies to investigate its effects on various biological pathways and processes. It may serve as a tool compound to study receptor interactions and signal transduction mechanisms.
Medicine: In pharmaceutical research, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases or conditions.
Mechanism of Action
The mechanism of action of 1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various cellular pathways. For example, it could act as an agonist or antagonist at certain neurotransmitter receptors, affecting signal transduction and cellular responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Physicochemical Properties
Piperazine derivatives are often modified at the N1 and/or N4 positions to enhance target affinity or solubility. Key structural analogs include:
Notes:
- Bulky substituents (e.g., benzhydryl groups in ) improve metabolic stability but may reduce solubility .
- Electron-withdrawing groups (e.g., fluorine in compound 17) enhance binding to serotonin receptors .
Pharmacological Profiles
Piperazine derivatives exhibit diverse pharmacological activities depending on substituents:
Serotonin Receptor Modulation
- 5-HT1A Agonists: Derivatives like p-aminophenyl-ethyl-m-trifluoromethylphenyl piperazine inhibit sympathetic nerve discharge (SND), causing hypotension and bradycardia .
- 5-HT1B/1C Agonists : TFMPP and 1-(m-chlorophenyl)piperazine (m-CPP) reduce locomotor activity in rats via 5-HT1B/1C receptor activation. Pretreatment with 5-HT antagonists (e.g., metergoline) reverses these effects .
Dopamine/Serotonin Transporter Affinity
- Analogs with bis(4-fluorophenyl)methoxy groups (e.g., 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine) show high affinity for dopamine (DAT) and serotonin (SERT) transporters. Substituents like fluoro or methoxy groups optimize transporter binding .
Anti-inflammatory and Antimicrobial Activity
- Benzhydrylpiperazine derivatives (e.g., compound III in ) demonstrate chronic anti-inflammatory effects in rat edema models .
- Azole-containing piperazines (e.g., 1-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-(1H-imidazol-1-yl)ethanone) exhibit broad-spectrum antimicrobial activity (MIC: 3.1–25 μg/mL) against bacterial and fungal strains .
Key Research Findings and Implications
Receptor Selectivity : Substituents on the phenyl ring (e.g., trifluoromethyl, chlorine) critically influence 5-HT receptor subtype selectivity. For example, TFMPP’s m-trifluoromethyl group enhances 5-HT1B/1C affinity over 5-HT1A .
Thermal Stability : Higher melting points (e.g., 91.4–92.1°C for compound 19) correlate with crystalline packing enforced by halogen substituents (e.g., chlorine) .
Antimicrobial Potency : Azole-piperazine hybrids () achieve potency comparable to fluconazole, suggesting synergistic effects between the piperazine core and azole heterocycles .
Biological Activity
1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize current research findings, case studies, and structural analyses related to the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
This compound has a unique structure that contributes to its biological activities. The chemical formula is , with a molecular weight of 188.27 g/mol. The presence of a cyclopropyl group and a piperazine ring enhances its interaction with various biological targets.
Biological Activity
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses exist:
- Receptor Modulation : Similar compounds have been shown to modulate receptor activity, influencing pathways related to cell proliferation and apoptosis.
- Enzyme Inhibition : Some studies suggest that the compound may inhibit specific enzymes involved in cancer progression or microbial metabolism, leading to reduced viability of cancer cells or pathogens.
Case Study 1: Anticancer Activity in T47D Cells
In a study examining the anticancer effects of various piperazine derivatives, this compound was tested against T47D breast cancer cells. The results indicated an IC50 value of approximately 1.42 µM, demonstrating significant cytotoxicity compared to control treatments .
Case Study 2: Antimicrobial Efficacy
A series of piperazine derivatives were evaluated for their antimicrobial properties against Staphylococcus aureus and Escherichia coli. Compounds structurally related to this compound showed promising results, highlighting the potential for further development as antimicrobial agents .
Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
